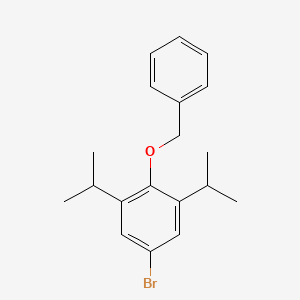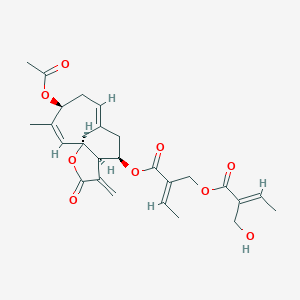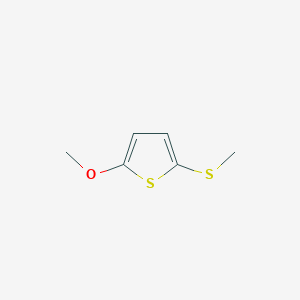
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a bromine atom, and two isopropyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can be achieved through a multi-step process involving the following key steps:
Benzyloxy Substitution: The benzyloxy group can be introduced through a nucleophilic substitution reaction using benzyl alcohol (C6H5CH2OH) and a suitable base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as column chromatography or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Amines, thiols, alkoxides
Major Products Formed
Oxidation: Benzaldehyde or benzoic acid derivatives
Reduction: Hydrogen-substituted benzene derivative
Substitution: Various substituted benzene derivatives depending on the nucleophile used
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds or pharmaceuticals.
Medicine: Could be explored for its pharmacological properties and potential therapeutic applications.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene would depend on its specific application. In general, the compound’s effects would be mediated through interactions with molecular targets such as enzymes, receptors, or other proteins. The benzyloxy group, bromine atom, and isopropyl groups could influence the compound’s binding affinity and specificity for these targets, thereby modulating its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzyloxy)-5-chloro-1,3-bis(propan-2-yl)benzene: Similar structure with a chlorine atom instead of bromine.
2-(Benzyloxy)-5-fluoro-1,3-bis(propan-2-yl)benzene: Similar structure with a fluorine atom instead of bromine.
2-(Benzyloxy)-5-iodo-1,3-bis(propan-2-yl)benzene: Similar structure with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 2-(Benzyloxy)-5-bromo-1,3-bis(propan-2-yl)benzene imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs
Propriétés
Formule moléculaire |
C19H23BrO |
|---|---|
Poids moléculaire |
347.3 g/mol |
Nom IUPAC |
5-bromo-2-phenylmethoxy-1,3-di(propan-2-yl)benzene |
InChI |
InChI=1S/C19H23BrO/c1-13(2)17-10-16(20)11-18(14(3)4)19(17)21-12-15-8-6-5-7-9-15/h5-11,13-14H,12H2,1-4H3 |
Clé InChI |
NHUHMIHMGPZTPZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=CC(=C1OCC2=CC=CC=C2)C(C)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,8-dimethoxy-1-methyl-3H-pyrazolo[3,4-c]cinnoline](/img/structure/B14088222.png)
![N-[4-(azepan-1-ylsulfonyl)phenyl]-3-(2-hydroxy-4,6-dimethylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B14088228.png)

![9-[2-(3,4-dimethoxyphenyl)ethyl]-3-ethyl-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14088246.png)

![7-Chloro-1-(3,4-dimethoxyphenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088249.png)
![2,4-dichloro-6-methyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine](/img/structure/B14088250.png)

![1-(3-Ethoxy-4-propoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088264.png)
![2-(1,3-Benzothiazol-2-yl)-1-[4-(propan-2-yl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088269.png)

![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088279.png)
![1-[3-Methoxy-4-(2-methylpropoxy)phenyl]-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088286.png)
![(2S,3S)-4-[(1S,4aS,4bS,6S,7S,10aS)-6-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(3-hydroxybenzoyl)oxy-6-methyloxan-2-yl]oxy-7-hydroxy-2,4b,8,8,10a-pentamethyl-4,4a,5,6,7,8a,9,10-octahydro-1H-phenanthren-1-yl]-2-amino-3-methoxybutanoic acid](/img/structure/B14088289.png)
